molecular formula C9H9NO3 B14720063 Glycine, N-[(2-hydroxyphenyl)methylene]- CAS No. 6343-78-8

Glycine, N-[(2-hydroxyphenyl)methylene]-

Cat. No.: B14720063
CAS No.: 6343-78-8
M. Wt: 179.17 g/mol
InChI Key: UFSNBDCOSFMBLV-UHFFFAOYSA-N
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Description

Glycine, N-[(2-hydroxyphenyl)methylene]- is a derivative of the amino acid glycine. It is a Schiff base formed by the condensation of glycine with 2-hydroxybenzaldehyde. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycine, N-[(2-hydroxyphenyl)methylene]- can be synthesized through the reaction of glycine with 2-hydroxybenzaldehyde in the presence of a suitable solvent, such as methanol, under basic conditions. The reaction typically involves mixing equimolar amounts of glycine and 2-hydroxybenzaldehyde, followed by the addition of a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[(2-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine, N-[(2-hydroxyphenyl)methylene]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-[(2-hydroxyphenyl)methylene]- involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. The Schiff base structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-[(2-hydroxyphenyl)methylene]- is unique due to its specific structure, which combines the properties of glycine and 2-hydroxybenzaldehyde. This unique combination allows it to form stable metal complexes and exhibit distinct chemical reactivity compared to other similar compounds .

Properties

CAS No.

6343-78-8

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]acetic acid

InChI

InChI=1S/C9H9NO3/c11-8-4-2-1-3-7(8)5-10-6-9(12)13/h1-5,11H,6H2,(H,12,13)

InChI Key

UFSNBDCOSFMBLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCC(=O)O)O

Origin of Product

United States

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